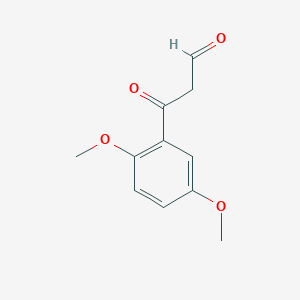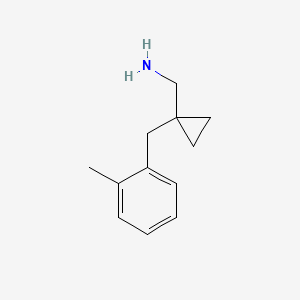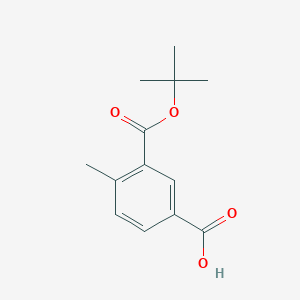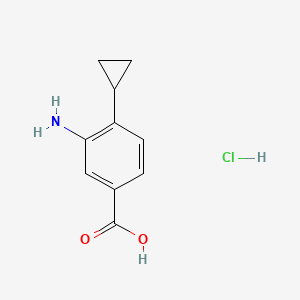
1-(3,5-Difluorophenethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3,5-difluorophenethyl group. The presence of fluorine atoms in the phenethyl group can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(3,5-Difluorophenethyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .
Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this method is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Chemical Reactions Analysis
1-(3,5-Difluorophenethyl)piperazine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include sulfonium salts, bases like DBU, and reducing agents. For example, the reaction with diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines .
The compound can also undergo oxidation reactions, where it reacts with oxidizing agents to form different products. Reduction reactions can be carried out using reducing agents to yield various reduced forms of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Difluorophenethyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and bioactive compounds .
In biology and medicine, piperazine derivatives, including this compound, are studied for their potential therapeutic effects. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties, such as the presence of fluorine atoms, make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenethyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as receptor modulators, enzyme inhibitors, and ion channel blockers . The presence of fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity.
The compound’s effects are mediated through its interaction with various receptors and enzymes in the body. For example, piperazine derivatives can act as GABA receptor agonists, leading to the modulation of neurotransmitter activity . This interaction can result in various physiological effects, such as sedation, muscle relaxation, and anticonvulsant activity.
Comparison with Similar Compounds
1-(3,5-Difluorophenethyl)piperazine can be compared with other similar compounds, such as 1-(2,3-dichlorophenyl)piperazine and 1-(3,5-difluorobenzyl)piperazine . These compounds share a similar piperazine core structure but differ in the substituents attached to the phenyl ring.
The presence of different substituents, such as fluorine or chlorine atoms, can significantly influence the compound’s chemical properties and biological activities.
Similar compounds include:
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(3,5-Difluorobenzyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
These compounds are studied for their potential therapeutic effects and are used as building blocks in the synthesis of more complex molecules.
Properties
Molecular Formula |
C12H16F2N2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[2-(3,5-difluorophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H16F2N2/c13-11-7-10(8-12(14)9-11)1-4-16-5-2-15-3-6-16/h7-9,15H,1-6H2 |
InChI Key |
RJQBZDGOYWJECX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)







![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)



![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
